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molecular formula C9H12O4 B160601 Diallyl malonate CAS No. 1797-75-7

Diallyl malonate

Cat. No. B160601
M. Wt: 184.19 g/mol
InChI Key: AOESAXAWXYJFNC-UHFFFAOYSA-N
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Patent
US06350898B1

Procedure details

In an autoclave, 7.65 g (0.1 mol) of allyl chloride were added to a solution of 2.96 g (20 mmol) of disodium malonate and 0.64 g (2 mmol) of tetrabutylammonium bromide in 5 ml of water and 10 ml of chlorobenzene. The mixture was heated to 100° C. over a period of 30 minutes, with the pressure in the autoclave rising to 2.5 bar. After a reaction time of 3½ hours at 100° C., the mixture was cooled to room temperature and depressurized. The aqueous phase was extracted with tert-butyl methyl ether (2×5 ml). The combined organic phases were dried over sodium sulfate and analyzed by gas chromatography (internal standard: dimethyl succinate). The product yield was 16 percent.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
16%

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5]([O-:11])(=[O:10])[CH2:6][C:7]([O-:9])=[O:8].[Na+].[Na+].Cl[C:15]1[CH:20]=CC=C[CH:16]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:5]([O:11][CH2:20][CH:15]=[CH2:16])(=[O:10])[CH2:6][C:7]([O:9][CH2:1][CH:2]=[CH2:3])=[O:8] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
7.65 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
2.96 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
0.64 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 3½ hours at 100° C., the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with tert-butyl methyl ether (2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)OCC=C)(=O)OCC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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